molecular formula C12H9FN4 B1207181 2-Fluoro-9-benzylpurine CAS No. 84003-58-7

2-Fluoro-9-benzylpurine

Cat. No. B1207181
CAS RN: 84003-58-7
M. Wt: 228.22 g/mol
InChI Key: KXTNURUOEPAGMZ-UHFFFAOYSA-N
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Description

2-Fluoro-9-benzylpurine is a fluorinated purine derivative . Fluorinated purines and related nucleosides exhibit a diverse range of biological activities. The presence of a single fluoro or trifluoromethyl group at the 2-, 6-, or 8-position of a purine or purine nucleoside, or combinations of multiple substitutions at these positions, can confer advantageous changes to physicochemical, metabolic and biological properties .


Synthesis Analysis

A range of simple 2-fluoropurine derivatives and nucleosides were first prepared through the Balz-Schiemann reaction of the corresponding 2-aminopurine starting materials by diazotization-fluorodediazoniation in aqueous fluoroboric acid . Yields were generally low but could be improved when the purine N-9 was protected, as purification was simplified .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-9-benzylpurine can be analyzed using structural formula editors and 3D model viewers . Once the molecule is drawn, it can be converted into a 3D model which is then displayed in the viewer .


Chemical Reactions Analysis

The reactions of fluorinated purines are summarized, in particular, the range of nucleophilic displacements that make the molecules useful as synthetic intermediates for medicinal chemistry and reagents for chemical biology studies .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-9-benzylpurine can be found in chemical databases . These properties include its molecular formula, molecular weight, melting point, boiling point, and density .

Scientific Research Applications

Brain-Scanning Radiopharmaceuticals

2-Fluoro-9-benzylpurine has been explored as a potential brain-scanning radiopharmaceutical for positron computed tomography. Studies showed that derivatives such as [18F]-2-fluoro-9-benzylpurine were relatively stable and demonstrated high uptake in the brain of mice, indicating potential for brain imaging applications in medical diagnostics (Irie et al., 1982).

Antimycobacterial Effects

Research on 9-benzylpurines with different substituents, including the 2-fluoro group, showed significant inhibitory activity against Mycobacterium tuberculosis. The presence of a chlorine atom in the 2-position, as in some 2-fluoro derivatives, tends to increase this activity, suggesting their potential in developing antimycobacterial drugs (Bakkestuen et al., 2000).

Antirhinovirus Activity

Compounds like 6-(3-fluoroanilino)-9-(substituted-benzyl)-2-trifluoromethylpurines, related to 2-fluoro-9-benzylpurine, have shown effectiveness against rhinovirus. These compounds, prepared through specific chemical processes, demonstrated activity against various serotypes of rhinovirus, indicating their potential in treating viral infections (Kelley et al., 1990).

Quantum QSAR Analysis

Quantitative analysis using Huckel molecular orbital generated electronic parameters and physicochemical properties of substituents, including 9-benzylpurines, was performed to understand the antirhinoviral activity. This analysis is crucial in identifying compounds with optimal structural features for broad-spectrum antirhinovirus activity, contributing to drug development strategies (Prabhakar, 1991).

Drug Likeness Predictions

In silico studies have been conducted on novel 9-benzyl-6-(furan-2-yl)-2-(N,N dimethylamino)-9H-purine compounds to predict their drug likeness properties. Such studies are essential for estimating the biological activity and therapeutic potential of new medicinal compounds, including those based on 2-fluoro-9-benzylpurine derivatives (Singh et al., 2022).

Fluorescence Probing in DNA

2-Aminopurine analogs, closely related to 2-fluoro-9-benzylpurine, have been widely used as fluorescence probes to study local conformational changes in DNA induced by proteins. These studies enhance understanding of DNA structure and dynamics, which is crucial in genetics and molecular biology research (Rachofsky et al., 2001).

Future Directions

The future directions of research on 2-Fluoro-9-benzylpurine and similar compounds could involve further exploration of their biological activities and potential applications in biomedical research . For instance, the incorporation of an 18F label into purine nucleosides provides tools for in vivo imaging by positron emission tomography (PET) .

properties

IUPAC Name

9-benzyl-2-fluoropurine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN4/c13-12-14-6-10-11(16-12)17(8-15-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTNURUOEPAGMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=CN=C(N=C32)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70232896
Record name 2-Fluoro-9-benzylpurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70232896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-9-benzylpurine

CAS RN

84003-58-7
Record name 2-Fluoro-9-benzylpurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084003587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Fluoro-9-benzylpurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70232896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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